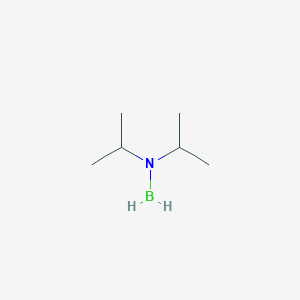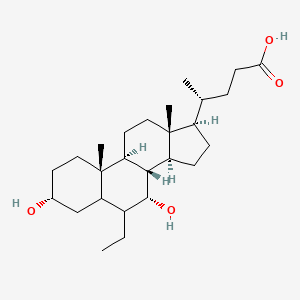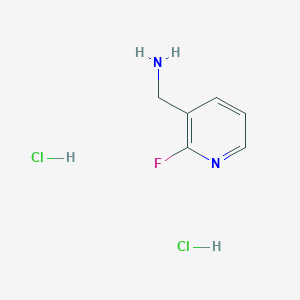
3,6-Difluoro-9H-carbazole
Overview
Description
3,6-Difluoro-9H-carbazole is a useful research compound. Its molecular formula is C12H7F2N and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Fine-Tunable Organic Building Blocks : 3,6-Difluoro-9H-carbazole derivatives have been utilized in the synthesis of 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, which are valuable in material science, medicinal, and supramolecular chemistry due to their versatility and tunability (Ł. Weseliński, R. Lübke, & M. Eddaoudi, 2014).
Electrochemical Polymer Synthesis : Research has been conducted on electrochemical polymerization of carbazole and furan units, which includes compounds like 3,6-di(2-furyl)-9H-carbazole. These synthesized polymers exhibit properties like reversible redox behavior and potential for electrochromic applications (H. Oguztürk, S. Tirkeş, & A. Önal, 2015).
Aggregation-Induced Phosphorescent Emission : The study of cationic iridium(III) complexes with dendritic carbazole ligands has shown that these complexes have applications in light-emitting electrochemical cells and organic vapor sensing, due to their aggregation-induced phosphorescent emission (AIPE) and other photophysical properties (G. Shan et al., 2012).
Photophysical Properties for OLEDs : Carbazole derivatives, such as 3,6-Diphenyl-9-hexyl-9H-carbazole with electron-withdrawing groups, have been studied for their photophysical properties. These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their emission properties (G. Kremser et al., 2008).
Electrochromic Materials : Research on soluble electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene illustrates the potential of this compound derivatives in electrochromic materials, showcasing their high coloration efficiency and stability (Yaxin Zhang et al., 2019).
Phosphorescent OLED Host Materials : A study on small-molecular compounds incorporating 3,6-carbazole as host materials in blue phosphorescent OLEDs (PhOLEDs) demonstrates their potential for high efficiency and low efficiency roll-off in light-emitting applications (Lijun Deng et al., 2013).
Properties
IUPAC Name |
3,6-difluoro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSYPXJJKRRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
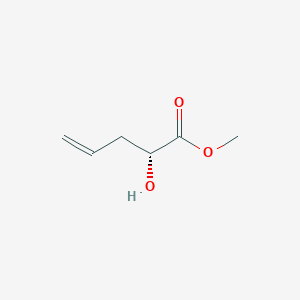

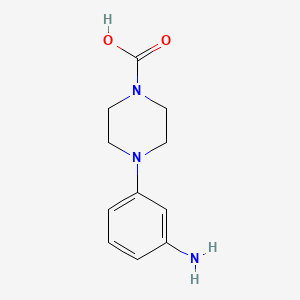
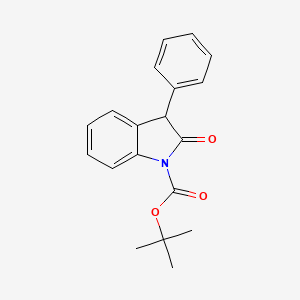
![Bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B8005781.png)
![[2-[(8S,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B8005788.png)
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)
![1,2-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B8005808.png)
![(3S,5S)-5-[(2S)-2-azido-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-5-methylhexan-2-yl]-3-propan-2-yloxolan-2-one](/img/structure/B8005812.png)
